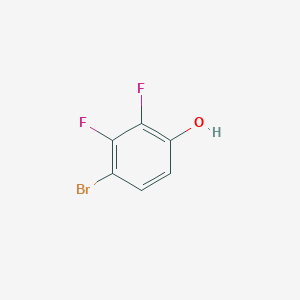

4-Bromo-2,3-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAVCMMYGSROJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436896 | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144292-32-0 | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluorophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorinated structure enhances reactivity and stability, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Core Properties and Identification

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂O.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 144292-32-0[3][4][5] |

| Molecular Formula | C₆H₃BrF₂O[4][5][6] |

| Molecular Weight | 208.99 g/mol [4][7] |

| IUPAC Name | This compound[5][6] |

| Synonyms | 2,3-DIFLUORO-4-BROMOPHENOL, 4-BROMO-2,3-DIFLUORPHENOL[4][5] |

| Appearance | White to gray to brown powder or crystals[6] |

| Melting Point | 53.0 to 57.0 °C[4] |

| Boiling Point (Predicted) | 213.3 ± 35.0 °C[4] |

| Density (Predicted) | 1.858 ± 0.06 g/cm³[4] |

| Flash Point | 82.8 ± 25.9 °C[4] |

| Purity | >98.0% (GC) |

Experimental Protocols

Synthesis of this compound from 1-Bromo-2,3-difluoro-4-methoxybenzene

This protocol describes the demethylation of 1-bromo-2,3-difluoro-4-methoxybenzene to yield this compound.[8]

Materials:

-

1-Bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol)

-

Dichloromethane (DCM, 30 mL)

-

1 M Boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol)

-

Saturated aqueous sodium bicarbonate solution (100 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in dichloromethane.

-

Cool the solution to -20 °C.

-

Slowly add the 1 M boron tribromide solution dropwise over 10 minutes.

-

Remove the cooling bath and stir the reaction mixture at room temperature for 12 hours.

-

Cool the mixture to 10 °C and quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Dilute the mixture with dichloromethane and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product.

Expected Yield: Approximately 70% (2 g, 9.47 mmol) as a dark red oil.[8]

¹H NMR Data (400MHz, CDCl₃): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[8]

Caption: Synthesis workflow for this compound.

Applications and Research Interest

This compound is a versatile intermediate with applications in several areas of chemical research and development.

Caption: Key application areas of this compound.

-

Pharmaceutical Development: This compound is a crucial starting material for the synthesis of various pharmaceutical agents, notably in the creation of anti-inflammatory and analgesic drugs.[2]

-

Agrochemicals: It serves as a building block for novel pesticides and herbicides.

-

Material Science: Its properties are utilized in the development of specialized polymers and other advanced materials.[2]

-

Analytical Chemistry: It can be used as a standard or reagent in various analytical methods.[2]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Handle in a well-ventilated place.[10]

-

Wear suitable protective clothing, including gloves and eye/face protection.[10]

-

Avoid formation of dust and aerosols.[10]

-

Store in a tightly closed container in a dry and well-ventilated place.[9]

First Aid:

-

If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[10]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. This compound | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-difluorophenol, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identity

This compound is an aromatic organic compound. Its structure consists of a phenol ring substituted with a bromine atom and two fluorine atoms.

-

SMILES: OC1=C(F)C(F)=C(Br)C=C1[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 208.99 g/mol | [1][3][4][5] |

| Exact Mass | 207.933533 | [4] |

| Physical State | Solid, White to Gray to Brown powder/crystal | [6] |

| Melting Point | 53.0 to 57.0 °C | [4][6] |

| Boiling Point (Predicted) | 213.3 ± 35.0 °C | [4] |

| Density (Predicted) | 1.858 ± 0.06 g/cm³ | [4] |

| Flash Point (Predicted) | 82.8 ± 25.9 °C | [4] |

| XLogP3 | 2.5 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

Experimental Protocol: Synthesis of this compound

A general laboratory procedure for the synthesis of this compound involves the demethylation of 4-bromo-2,3-difluoroanisole using boron tribromide.[3]

Materials:

-

4-bromo-2,3-difluoroanisole (1-bromo-2,3-difluoro-4-methoxybenzene)

-

Dichloromethane (DCM)

-

1 M Boron tribromide (BBr₃) in DCM

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (13.45 mmol) in dichloromethane (30 mL) is prepared in a flask and cooled to -20 °C.[3]

-

A 1 M solution of boron tribromide in DCM (26.9 mmol) is added dropwise to the stirred solution over 10 minutes.[3]

-

The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.[3]

-

The reaction mixture is then diluted with dichloromethane (150 mL).[3]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product, this compound.[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4-ブロモ-2,3-ジフルオロフェノール | this compound | 144292-32-0 | 東京化成工業株式会社 [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Bromo-2,3-difluorophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile fluorinated organic compound. With applications in pharmaceutical synthesis, agrochemicals, and materials science, this compound serves as a critical intermediate for the development of novel molecules.[1][2][3] This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its role as a valuable building block in complex chemical pathways.

Core Properties and Specifications

This compound is a halogenated phenol characterized by the presence of bromine and two fluorine atoms on the benzene ring. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 144292-32-0 | [1][6] |

| Molecular Formula | C₆H₃BrF₂O | [6] |

| Molecular Weight | 208.99 g/mol | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1O)F)F)Br | |

| InChI Key | JZAVCMMYGSROJP-UHFFFAOYSA-N | [4][5][6] |

| Synonyms | 2,3-Difluoro-4-bromophenol | [4][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to gray to brown powder/crystal | [1][7] |

| Melting Point | 53.0 to 57.0 °C | [1][6] |

| Boiling Point | 213.3 ± 35.0 °C (Predicted) | [6] |

| Density | 1.858 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 82.8 ± 25.9 °C | [6] |

| XLogP3 | 2.5 | [4][6] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the demethylation of a methoxy-substituted precursor. The following protocol is a general procedure for its preparation from 4-bromo-2,3-difluoroanisole.[8]

-

Reaction Setup : To a stirred solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL), a 1 M solution of boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol) is added dropwise at -20 °C. The addition is controlled over a period of 10 minutes.

-

Reaction Progression : The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.

-

Quenching : The reaction mixture is then cooled to 10 °C, and the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (100 mL).

-

Extraction : The mixture is diluted with DCM (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Product Isolation : This procedure affords the target product, this compound, as a dark red oil (2 g, 9.47 mmol, 70% yield).[8]

Synthesis workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

Proton NMR (¹H NMR) is used to confirm the presence and environment of the hydrogen atoms on the aromatic ring.

-

¹H NMR (400MHz, Chloroform-d) : δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[8]

IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the hydroxyl (-OH) group.

-

FTIR Spectroscopy : Spectra are typically recorded using a Bruker Tensor 27 FT-IR spectrometer with either a KBr pellet or ATR-Neat techniques.[4]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Exact Mass : 207.933533 u.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 144292-32-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-Bromo-2,3-difluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. This document details two principal methodologies, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale synthesis and process development.

Core Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Demethylation of 4-Bromo-2,3-difluoroanisole: This pathway involves the cleavage of the methyl ether of 4-Bromo-2,3-difluoroanisole to yield the desired phenol.

-

Regioselective Bromination of 2,3-Difluorophenol: This method introduces a bromine atom at the C4 position of the 2,3-difluorophenol ring with high selectivity.

A detailed comparison of these two pathways is presented below, followed by comprehensive experimental protocols and visual diagrams.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Synthesis of this compound via Demethylation

| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 4-Bromo-2,3-difluoroanisole | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 12 hours | -20 to Room Temperature | 70 |

Table 2: Synthesis of this compound via Regioselective Bromination

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Difluorophenol | Potassium bromide (KBr) | ZnAl-BrO₃⁻-LDHs | Acetic acid/Water | 35 | 73 |

Experimental Protocols

Pathway 1: Demethylation of 4-Bromo-2,3-difluoroanisole

Experimental Protocol:

This procedure outlines the synthesis of this compound from 4-bromo-2,3-difluoroanisole.[1]

-

Reaction Setup: In a round-bottom flask, a solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared and cooled to -20 °C with stirring.

-

Reagent Addition: A 1 M solution of boron tribromide (BBr₃) in dichloromethane (26.9 mL, 26.9 mmol) is added dropwise to the stirred solution over a period of 10 minutes, maintaining the temperature at -20 °C.

-

Reaction Progression: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12 hours.

-

Quenching: The reaction mixture is cooled to 10 °C, and the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Extraction and Isolation: The mixture is diluted with dichloromethane (150 mL). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Product: The final product, this compound, is obtained as a dark red oil (2 g, 9.47 mmol, 70% yield).[1]

Characterization Data:

-

¹H NMR (400MHz, chloroform-d): δ 7.15-7.21 (m, 1H), 6.69-6.76 (m, 1H), 5.30-5.31 (m, 1H) ppm.[1]

Pathway 2: Regioselective Bromination of 2,3-Difluorophenol

Experimental Protocol:

This protocol describes a highly regioselective method for the monobromination of 2,3-difluorophenol.[1]

-

Reaction Setup: In a round-bottom flask, place 2,3-difluorophenol (1.0 mmol), acetic acid (5 mL), water (0.5 mL), and potassium bromide (1.0 mmol).

-

Catalyst Addition: To the stirred mixture, add ZnAl-BrO₃⁻-LDHs (0.19 g, 0.2 mmol) at 35 °C.

-

Reaction Monitoring: The reaction is stirred at 35 °C and monitored by thin-layer chromatography (TLC) until completion.

-

Catalyst Removal: Upon completion, the residual ZnAl-BrO₃⁻-LDHs are removed by centrifugation.

-

Extraction: The product is extracted with dichloromethane (3 x 10 mL).

-

Washing and Drying: The combined organic extracts are washed with sodium sulfite solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel (ethyl acetate-petroleum ether) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

Caption: Pathway 1: Demethylation of 4-Bromo-2,3-difluoroanisole.

Caption: Pathway 2: Regioselective Bromination of 2,3-Difluorophenol.

References

Retrosynthesis of Substituted Fluorinated Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenolic structures is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] This guide provides a comprehensive overview of the primary retrosynthetic strategies for accessing substituted fluorinated phenols, complete with detailed experimental protocols for key transformations, quantitative data to inform synthetic planning, and graphical representations of reaction pathways.

Core Retrosynthetic Strategies

The retrosynthesis of substituted fluorinated phenols can be broadly categorized into three main approaches, each with distinct advantages and substrate scope considerations:

-

Direct Fluorination of Phenols: This approach involves the direct introduction of a fluorine atom onto a pre-existing phenol ring. This is typically achieved through electrophilic fluorination.

-

Deoxyfluorination of Phenols: In this strategy, the phenolic hydroxyl group is directly replaced by a fluorine atom. This powerful transformation allows for the late-stage introduction of fluorine.

-

Construction of the Fluorinated Phenol Ring: This involves building the aromatic ring with the fluorine and hydroxyl functionalities already in place or introduced during the ring-forming steps. A classic example is the Balz-Schiemann reaction starting from an aminophenol.

A generalized retrosynthetic logic can be visualized as follows:

Caption: General retrosynthetic disconnections for substituted fluorinated phenols.

Key Synthetic Methodologies and Quantitative Data

Electrophilic Fluorination of Phenols

Electrophilic fluorination is a direct method for introducing fluorine onto an electron-rich aromatic ring. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed. However, a significant challenge with phenols is controlling regioselectivity, as mixtures of ortho and para isomers are often obtained.[3] Dearomatization can also be a competing side reaction.[3]

Table 1: Electrophilic Fluorination of Phenols with Selectfluor®

| Phenol Substrate | Product(s) | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| Phenol | 2-Fluorophenol / 4-Fluorophenol | Selectfluor® (1.1) | MeCN | 25 | 1 | 35 / 45 | [4] |

| 4-Methylphenol | 2-Fluoro-4-methylphenol | Selectfluor® (1.1) | MeCN | 25 | 1 | 60 | [4] |

| 4-Methoxyphenol | 2-Fluoro-4-methoxyphenol | Selectfluor® (1.1) | MeCN | 25 | 1 | 75 | [4] |

| 4-Chlorophenol | 2-Fluoro-4-chlorophenol | Selectfluor® (1.1) | MeCN | 25 | 2 | 55 | [4] |

Deoxyfluorination of Phenols with PhenoFluor™ and PhenoFluorMix™

Table 2: Deoxyfluorination of Substituted Phenols with PhenoFluor™ Reagents

| Phenol Substrate | Reagent | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 4-Methoxyphenol | PhenoFluor™ (1.2) | CsF (3.0) | Toluene | 110 | 24 | 82 | [5][6] |

| 4-Cyanophenol | PhenoFluor™ (1.2) | CsF (3.0) | Toluene | 80 | 3 | >90 | [5] |

| 4-Nitrophenol | PhenoFluor™ (1.2) | CsF (3.0) | Toluene | 80 | 3 | >90 | [5] |

| Estrone | PhenoFluorMix™ (1.5) | CsF (3.0) | Dioxane | 110 | 24 | 78 | [7] |

| 4-Hydroxy-N,N-dimethylbenzamide | PhenoFluorMix™ (1.5) | CsF (3.0) | Dioxane | 110 | 24 | 65 | [7] |

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine into an aromatic ring, starting from a primary aromatic amine.[8] The amine is first diazotized, and the resulting diazonium salt is then thermally or photochemically decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the aryl fluoride.[8][9]

Table 3: Synthesis of Fluorophenols via the Balz-Schiemann Reaction

| Aminophenol Substrate | Product | Diazotization Reagent | Fluoride Source | Decomposition Conditions | Yield (%) | Citation |

| 2-Aminophenol | 2-Fluorophenol | NaNO₂, HCl | HBF₄ | Thermal, 120-140 °C | 55-65 | [8][9] |

| 4-Aminophenol | 4-Fluorophenol | NaNO₂, HCl | HBF₄ | Thermal, 120-140 °C | 60-70 | [8][9] |

| 2-Amino-4-chlorophenol | 2-Fluoro-4-chlorophenol | NaNO₂, HBF₄ | HBF₄ | Thermal, 130 °C | 72 | [9] |

| 4-Amino-2-methylphenol | 4-Fluoro-2-methylphenol | NaNO₂, HBF₄ | HBF₄ | Thermal, 130 °C | 68 | [9] |

Palladium-Catalyzed Fluorination of Aryl Triflates

Transition-metal catalysis, particularly with palladium, has emerged as a versatile method for C-F bond formation.[3] Phenols can be readily converted to their corresponding aryl triflates, which then undergo palladium-catalyzed cross-coupling with a fluoride source, such as cesium fluoride. This method is particularly useful for substrates that may not be compatible with other fluorination techniques.

Table 4: Pd-Catalyzed Fluorination of Aryl Triflates Derived from Phenols

| Phenol Substrate (as triflate) | Palladium Catalyst | Ligand | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |

| 4-tert-Butylphenol | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | Toluene | 120 | 12 | 85 | [3] |

| Estrone | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | Toluene | 120 | 12 | 75 | [3] |

| 3-Quinolinol | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | Toluene | 120 | 12 | 68 | [3] |

| 4-Phenylphenol | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | Toluene | 120 | 12 | 91 | [3] |

Experimental Protocols

Protocol 1: Deoxyfluorination of a Substituted Phenol using PhenoFluorMix™

This protocol is adapted from the work of Fujimoto and Ritter.[7]

Materials:

-

Substituted phenol (1.0 equiv)

-

PhenoFluorMix™ (1.5 equiv)

-

Cesium fluoride (CsF), dried under vacuum at 200 °C for 24 h (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Reaction vial with a stir bar

-

Nitrogen or argon source

-

Standard glassware for workup and purification

Procedure:

-

In a nitrogen-filled glovebox, add the substituted phenol (0.5 mmol, 1.0 equiv), PhenoFluorMix™ (0.75 mmol, 1.5 equiv), and dried CsF (1.5 mmol, 3.0 equiv) to a reaction vial containing a stir bar.

-

Add anhydrous 1,4-dioxane (5.0 mL) to the vial.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite®, washing with dichloromethane (3 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated phenol.

Caption: Experimental workflow for deoxyfluorination using PhenoFluorMix™.

Protocol 2: Balz-Schiemann Reaction for the Synthesis of 4-Fluorophenol

This is a representative protocol for the Balz-Schiemann reaction.[8][9]

Materials:

-

4-Aminophenol

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, 48% in water)

-

Ice

-

Standard glassware for reaction, filtration, and distillation

Procedure:

-

Dissolve 4-aminophenol (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (100 mL) in a beaker, warming if necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of NaNO₂ (0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

To the cold diazonium salt solution, slowly add cold fluoroboric acid (0.12 mol). A precipitate of the diazonium tetrafluoroborate will form.

-

Stir the mixture for 30 minutes in the ice bath.

-

Collect the precipitated diazonium tetrafluoroborate by filtration and wash it with a small amount of cold water, followed by cold methanol, and then diethyl ether.

-

Carefully dry the solid at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

-

Gently heat the dry diazonium salt in a flask equipped for distillation. The salt will decompose, and the 4-fluorophenol will distill over.

-

Purify the collected distillate by redistillation or recrystallization.

Relevance to Drug Development and Signaling Pathways

The incorporation of fluorine into phenolic moieties is a widely used strategy in drug design to enhance pharmacological properties.[1][2]

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug. For example, fluorination of the phenol ring in kinase inhibitors can prevent metabolic hydroxylation.[10]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme active sites through hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.[10]

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

Example: Fluorinated Polyphenols as Kinase Inhibitors

Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) are implicated in neuroinflammatory diseases.[10] A fluorinated derivative of the natural polyphenol EGCG, compound 1c , has been shown to be a potent and selective inhibitor of DYRK1A/B kinases.[10] The strategic placement of the fluorine atom enhances both inhibitory activity and bioavailability.

Caption: Inhibition of DYRK1A/B kinase signaling by a fluorinated polyphenol.

Positron Emission Tomography (PET) Imaging:

Fluorine-18 is a widely used radionuclide for PET imaging. The development of efficient methods for the late-stage fluorination of phenols is crucial for the synthesis of ¹⁸F-labeled radiotracers that can be used to visualize and quantify biological processes in vivo, such as receptor occupancy or enzyme activity.[8][11] The ruthenium-mediated ¹⁸F-deoxyfluorination of phenols is a promising method for this application.[8][11]

This guide provides a foundational understanding of the key retrosynthetic approaches to substituted fluorinated phenols. The choice of a specific synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The provided protocols and data serve as a starting point for the practical implementation of these important transformations in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the characterization of 4-Bromo-2,3-difluorophenol. The information is compiled from various sources to aid researchers in identifying and confirming the structure of this compound. This document presents available spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for its synthesis and characterization.

Spectral Data Summary for this compound

The following tables summarize the available and expected spectral data for this compound. Due to the limited availability of complete experimental data in public repositories, some values are based on data from structurally similar compounds and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

A proton NMR spectrum for this compound has been reported in chloroform-d at 400 MHz.[1] The aromatic region displays two multiplets, and there is a broad signal corresponding to the hydroxyl proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.15-7.21 | Multiplet | 1H, Aromatic |

| 6.69-6.76 | Multiplet | 1H, Aromatic |

| 5.30-5.31 | Multiplet (broad) | 1H, -OH |

Note: Detailed coupling constants (J values) and specific multiplicities (e.g., doublet of doublets) are not fully reported in the available literature. Analysis of the spin system suggests that the aromatic protons would exhibit complex splitting patterns due to coupling to each other and to the adjacent fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

IR (Infrared) Spectroscopy Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[2] While the full spectrum with peak intensities is not publicly itemized, the following table lists the expected characteristic absorption bands based on the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3550-3200 | O-H | Stretching (broad) |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1600-1450 | C=C | Aromatic ring stretching |

| ~1330-1200 | C-F | Stretching |

| ~1260-1180 | C-O | Stretching |

| ~800-600 | C-Br | Stretching |

Note: The C-F stretching region for the related compound 2,3-difluorophenol shows strong bands around 1331 cm⁻¹ and 1279 cm⁻¹, which can be used as a reference.[3]

Mass Spectrometry (MS) Data

Experimental mass spectra for this compound are not widely published. However, predicted data for various adducts are available.[4] The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance. This results in M+ and M+2 peaks of similar intensity for fragments containing one bromine atom.

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.94081 |

| [M+Na]⁺ | 230.92275 |

| [M-H]⁻ | 206.92625 |

| [M]⁺ | 207.93298 |

| [M]⁻ | 207.93408 |

Note: The molecular ion region should display two peaks of approximately equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectral characterization of this compound.

Synthesis of this compound [1]

-

Starting Material: 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol).

-

Solvent: Dichloromethane (DCM, 30 mL).

-

Reagent: 1 M Boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol).

-

Procedure:

-

Dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in DCM in a round-bottomed flask.

-

Cool the stirred solution to -20 °C using a cooling bath.

-

Slowly add the BBr₃ solution dropwise over 10 minutes.

-

Remove the cooling bath and continue stirring at room temperature for 12 hours.

-

Cool the reaction mixture to 10 °C.

-

Quench the reaction by adding a saturated aqueous sodium bicarbonate solution (100 mL).

-

Dilute the mixture with DCM (150 mL).

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Separation: Use a suitable GC column (e.g., a non-polar column) with a temperature program to separate the analyte from any impurities.

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

-

Workflow and Pathway Visualization

The following diagram illustrates the workflow for the synthesis and subsequent spectral characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,3-difluorophenol. Due to the absence of direct experimental spectral data in publicly available databases, this paper leverages established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants from analogous compounds, to present a detailed theoretical spectrum. This guide is intended to assist researchers in the identification, characterization, and purity assessment of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the additive effects of the bromo, fluoro, and hydroxyl substituents on the benzene ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.10 - 7.30 | ddd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0, ⁵J(H-F) ≈ 1.0 |

| H-6 | 6.90 - 7.10 | ddd | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 6.0, ⁵J(H-F) ≈ 2.5 |

| -OH | 5.0 - 6.0 | br s | - |

ddd = doublet of doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-OH) | 145 - 150 | dd | ²J(C-F) ≈ 15-20, ³J(C-F) ≈ 5-10 |

| C-2 (C-F) | 148 - 153 | d | ¹J(C-F) ≈ 240-250 |

| C-3 (C-F) | 138 - 143 | d | ¹J(C-F) ≈ 245-255 |

| C-4 (C-Br) | 110 - 115 | dd | ³J(C-F) ≈ 3-7, ⁴J(C-F) ≈ 1-3 |

| C-5 | 125 - 130 | dd | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5 |

| C-6 | 115 - 120 | dd | ²J(C-F) ≈ 25-30, ⁴J(C-F) ≈ 1-3 |

d = doublet, dd = doublet of doublets

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if the compound has limited solubility in CDCl₃.[1]

-

Sample Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) will provide better signal dispersion and resolution, which is crucial for analyzing the complex splitting patterns expected for this molecule.

-

Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: For a sufficiently concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Set a spectral width that covers the entire range of expected carbon signals (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phasing and Baseline Correction: Manually or automatically phase the spectra to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and determine their precise chemical shifts. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) for all split signals. This information is critical for assigning the signals to specific protons and carbons in the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure, the NMR analysis workflow, and the predicted signaling pathways (spin-spin coupling).

References

An In-depth Technical Guide to the Material Safety of 4-Bromo-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-Bromo-2,3-difluorophenol (CAS No: 144292-32-0), a key intermediate in various chemical syntheses. The information is compiled from multiple safety data sheets to ensure a thorough and reliable guide for safe handling, storage, and emergency procedures in a research and development setting.

Chemical Identification

Accurate identification is the first step in chemical safety. This compound is an organic fluorine compound with the following identifiers.[1]

| Identifier | Value |

| Product Name | This compound[1][2][3][4][5] |

| CAS Number | 144292-32-0[1][2][3][4][5] |

| Molecular Formula | C₆H₃BrF₂O[1][2][4][5] |

| Molecular Weight | 208.99 g/mol [1][2][4][6] |

| IUPAC Name | This compound[4][5] |

| InChIKey | JZAVCMMYGSROJP-UHFFFAOYSA-N[1][4][5] |

| Synonyms | 2,3-Difluoro-4-bromophenol, 4-BROMO-2,3-DIFLUORPHENOL[1][3][4] |

| DSSTox ID | DTXSID10436896[1] |

Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is critical for risk assessment and the implementation of appropriate safety controls. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[4]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed)[1][4][6] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation)[1][4][6] |

| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation)[1][2][4][6] |

| Skin Sensitization | Category 1 (H317: May cause an allergic skin reaction)[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation)[1][4] |

The diagram below illustrates the logical flow from hazard identification to the necessary precautionary measures.

Caption: GHS Hazard statements and corresponding precautionary measures.

Physical and Chemical Properties

The physical and chemical data of a substance are essential for designing experiments and for safe handling and storage.

| Property | Value |

| Appearance | White to pale cream or gray-brown crystals or powder[5][6] |

| Melting Point | 50.0 - 60.0 °C[1][5][6] |

| Boiling Point | 213.3 ± 35.0 °C (Predicted)[1] |

| Flash Point | 82.8 ± 25.9 °C[1] |

| Density | 1.858 ± 0.06 g/cm³ (Predicted)[1] |

| Refractive Index | 1.550[1] |

| Polar Surface Area (PSA) | 20.2 Ų[1][4] |

| LogP (XLogP3) | 2.5[1][4] |

Experimental Protocols

The safety data sheets reviewed for this guide provide summary data without detailing the specific experimental methodologies used for their determination. This is standard practice for MSDS/SDS documents. However, some product specifications indicate the method used for quality control.

-

Purity Assay: A purity of >96.0% or >98.0% is often reported, determined by Gas Chromatography (GC).[5][6] This standard analytical technique separates and analyzes compounds that can be vaporized without decomposition, confirming the substance's purity.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are paramount to ensuring laboratory safety.

Handling Precautions: [1][2][7]

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools and prevent electrostatic discharge.

-

Wash hands thoroughly after handling.

Storage Conditions: [1][2][6][7]

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials and foodstuff containers.

-

Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.[6]

Personal Protective Equipment (PPE): The following diagram outlines the necessary PPE to be used when handling this compound.

Caption: Required Personal Protective Equipment (PPE) workflow.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][7]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][7]

The workflow for responding to an exposure event is visualized below.

Caption: First-aid procedures following an exposure event.

Toxicological and Ecological Information

Detailed quantitative toxicological (e.g., LD50, LC50) and ecological data are not available in the provided safety data sheets. The hazard classification is based on qualitative assessments and predictions.[4][7]

-

Acute Toxicity: Harmful if swallowed.[4][6] Some data suggests it may also be harmful in contact with skin or if inhaled, though this is not universally reported.[4]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to classify the substance for these effects.[7]

-

Ecological Information: Specific data on ecotoxicity is not provided. As a standard precaution, discharge into the environment must be avoided, and the chemical should not be allowed to enter drains.[7]

This technical guide is intended for informational purposes for a qualified scientific audience. Always refer to the most current Safety Data Sheet provided by your supplier before handling any chemical.

References

- 1. echemi.com [echemi.com]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. This compound | 144292-32-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Difluorophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of difluorophenols, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the activating hydroxyl group and the deactivating, yet directing, fluorine atoms presents a unique landscape for electrophilic aromatic substitution, making a thorough understanding of their reactivity essential for synthetic chemists. This document details the regioselectivity, reaction conditions, and experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of various difluorophenol isomers.

Core Principles: Directing Effects of Substituents

The regiochemical outcome of electrophilic substitution on difluorophenol rings is governed by the cumulative directing effects of the hydroxyl (-OH) and fluorine (-F) substituents.

-

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions. This makes these positions significantly more susceptible to electrophilic attack.

-

Fluorine Atoms (-F): Fluorine is an electronegative element and thus deactivates the ring towards electrophilic substitution through a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the ring via a weaker resonance effect, directing incoming electrophiles to the ortho and para positions.

The interplay of these activating and deactivating, yet directing, effects, coupled with steric hindrance, determines the ultimate position of substitution on each difluorophenol isomer.

Electrophilic Substitution Reactions of Difluorophenol Isomers

This section details the specific electrophilic substitution reactions for each of the six difluorophenol isomers.

2,3-Difluorophenol

In 2,3-difluorophenol, the hydroxyl group strongly activates the C4 and C6 positions. The fluorine at C2 deactivates the adjacent C1 and C3 positions, while the fluorine at C3 deactivates the adjacent C2 and C4 positions.

Nitration:

The nitration of 2,3-difluorophenol with a mixture of nitric acid and sulfuric acid can lead to the formation of 2,3-difluoro-6-nitrophenol. However, this reaction is prone to the formation of isomeric byproducts, such as 2,3-difluoro-4-nitrophenol.[1] The ratio of these isomers is sensitive to reaction conditions. For instance, using 70% nitric acid at 0°C can yield a mixture of 6-nitro to 4-nitro isomers in an 8:1 ratio with a 65% overall yield.[1]

Table 1: Nitration of 2,3-Difluorophenol

| Reagents | Temperature (°C) | Product(s) | Isomer Ratio (6-nitro:4-nitro) | Yield (%) |

| 70% HNO₃ | 0 | 2,3-difluoro-6-nitrophenol, 2,3-difluoro-4-nitrophenol | 8:1 | 65 |

Experimental Protocol: Nitration of 2,3-Difluorophenol

-

Materials: 2,3-Difluorophenol, 70% Nitric Acid, Sulfuric Acid (concentrated), Ice, Dichloromethane, Sodium Bicarbonate solution (saturated), Brine, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 70% nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.

-

To a separate flask containing 2,3-difluorophenol dissolved in a suitable solvent (e.g., dichloromethane), slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 0°C.

-

After the addition is complete, continue stirring at 0°C for the specified reaction time.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

Purify the products by column chromatography to separate the isomers.

-

Logical Relationship for 2,3-Difluorophenol Substitution

Caption: Directing effects in the electrophilic substitution of 2,3-difluorophenol.

2,4-Difluorophenol

For 2,4-difluorophenol, the powerful ortho-, para-directing hydroxyl group strongly activates the C6 position and, to a lesser extent, the C3 and C5 positions. The fluorine atoms at C2 and C4 deactivate the ring, particularly at their adjacent positions. The combined effect typically directs electrophilic attack to the C6 position, which is strongly activated by the hydroxyl group and less sterically hindered than the C2 position.[1]

Experimental Workflow for Generic Electrophilic Substitution

Caption: General experimental workflow for electrophilic substitution reactions.

2,5-Difluorophenol

In 2,5-difluorophenol, the hydroxyl group activates the C4 and C6 positions. The fluorine at C2 deactivates the adjacent positions, while the fluorine at C5 deactivates its neighboring carbons. Electrophilic attack is expected to favor the C6 position, which is ortho to the hydroxyl group and less sterically hindered than the C4 position which is flanked by a fluorine atom.

2,6-Difluorophenol

The two ortho-fluorine atoms in 2,6-difluorophenol exert a strong inductive deactivating effect and significant steric hindrance around the hydroxyl group. This combination makes electrophilic substitution on the aromatic ring less favorable compared to other isomers. However, when substitution does occur, it is highly directed to the C4 (para) position.[1]

Regioselectivity in 2,6-Difluorophenol

Caption: Steric hindrance directs electrophilic attack to the para position in 2,6-difluorophenol.

3,4-Difluorophenol

The hydroxyl group in 3,4-difluorophenol activates the C2, C6, and C5 positions. The fluorine atoms at C3 and C4 exert their deactivating inductive effects. The C2 and C6 positions are ortho to the hydroxyl group, with the C2 position also being ortho to a fluorine atom and C6 being meta to both fluorine atoms. The C5 position is para to the hydroxyl group but ortho to a fluorine atom. Electrophilic substitution is expected to occur at the positions most activated by the hydroxyl group and least deactivated by the fluorine atoms, with steric factors also playing a role.

3,5-Difluorophenol

In 3,5-difluorophenol, the hydroxyl group activates the C2, C4, and C6 positions. All three of these positions are flanked by at least one fluorine atom. The C4 position is para to the hydroxyl group and is situated between the two fluorine atoms. The C2 and C6 positions are ortho to the hydroxyl group and each is adjacent to one fluorine atom. The strong deactivation from the two meta fluorine atoms makes this isomer generally less reactive towards electrophilic substitution.

Friedel-Crafts Reactions of Difluorophenols

Friedel-Crafts reactions, which include alkylation and acylation, are generally challenging on phenol substrates. The Lewis acid catalyst can coordinate with the lone pairs on the hydroxyl group, deactivating the ring. This can lead to O-acylation or O-alkylation as a competing reaction. For difluorophenols, the presence of deactivating fluorine atoms further reduces the nucleophilicity of the aromatic ring, making these reactions even more difficult.

Friedel-Crafts Acylation:

For Friedel-Crafts acylation, the use of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) is typically required.[2] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. In the case of phenols, O-acylation to form a phenyl ester can be a significant side reaction.[3] However, under certain conditions, such as using an excess of the catalyst, a Fries rearrangement of the initially formed ester can lead to the C-acylated product. For difluorophenols, the reduced reactivity of the ring may necessitate harsher reaction conditions, which could lead to lower yields and more side products.

Experimental Protocol: General Friedel-Crafts Acylation

-

Materials: Difluorophenol, Acyl chloride (e.g., acetyl chloride), Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Ice, Hydrochloric acid (concentrated), Saturated sodium bicarbonate solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the acyl chloride dropwise to the stirred suspension.

-

After the addition is complete, add a solution of the difluorophenol in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for the specified time.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.[4]

-

Friedel-Crafts Alkylation:

Friedel-Crafts alkylation of phenols is also complicated by the reactivity of the hydroxyl group and the potential for polyalkylation, as the introduction of an alkyl group activates the ring. For difluorophenols, the deactivating effect of the fluorine atoms can help to mitigate polyalkylation but also reduces the overall reactivity. The choice of alkylating agent and catalyst is crucial. For instance, tertiary alkyl halides or alkenes can be used with a Lewis acid catalyst to introduce a tertiary alkyl group.

Conclusion

The electrophilic substitution reactions of difluorophenols are governed by a delicate balance of electronic and steric effects. The powerful activating and ortho-, para-directing hydroxyl group competes with the deactivating and ortho-, para-directing fluorine atoms. This guide provides a foundational understanding of these reactions, offering insights into the expected regioselectivity and providing general experimental protocols. For specific applications, optimization of reaction conditions is crucial to achieve desired product distributions and yields. Further research into the quantitative aspects of these reactions for all isomers will continue to refine our understanding and expand the synthetic utility of these valuable building blocks.

References

The Chemical Reactivity of Polyfluorinated Aromatic Compounds: A Technical Guide for Drug Discovery and Development

Introduction: Polyfluorinated aromatic compounds are cornerstones in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters its physicochemical properties. The high electronegativity of fluorine profoundly influences the electron density of the aromatic system, rendering it electron-deficient. This electronic perturbation is the key to understanding the unique reactivity of these scaffolds, which often diverges significantly from their non-fluorinated counterparts. This guide provides an in-depth exploration of the primary reaction classes governing the functionalization of polyfluorinated aromatic compounds, offering researchers and drug development professionals a practical framework for their synthetic applications.

Nucleophilic Aromatic Substitution (SNAr)

The most dominant and synthetically useful reaction for polyfluorinated aromatic compounds is Nucleophilic Aromatic Substitution (SNAr). The cumulative inductive electron-withdrawing effect of the fluorine atoms makes the aromatic ring highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1][2] This reaction proceeds via a two-step addition-elimination mechanism, which is significantly accelerated by the presence of electron-withdrawing groups on the ring.[2]

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack, a process that is effectively stabilized by the electronegative fluorine atoms. The subsequent elimination of a fluoride ion, an excellent leaving group in this context, restores the aromaticity of the ring.[1]

SNAr Reaction Mechanism

The general mechanism for SNAr on a polyfluorinated aromatic ring is illustrated below.

Quantitative Data for SNAr Reactions

The efficiency of SNAr reactions on polyfluoroarenes is demonstrated by the high yields achieved with a diverse array of nucleophiles. The regioselectivity is often predictable, with substitution occurring preferentially at the para position to strong electron-withdrawing groups.

| Polyfluoroarene | Nucleophile | Base / Conditions | Solvent | Temp (°C) | Yield (%) | Reference |

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | 96 | [3] |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | 78 | [4] |

| Pentafluoropyridine | Phenothiazine | K₃PO₄ | MeCN | 60 | 92 | [4] |

| Decafluorobiphenyl | Phenothiazine | K₃PO₄ | MeCN | 60 | 51 | [3][4] |

| Octafluorotoluene | Phenylacetylene | n-BuLi (in situ) | THF | RT | (Not specified, protocol provided) | [1] |

| 1,3,5-Trifluorobenzene | Diethyl malonate | NaH | DMF | 80 | 85 | (General knowledge) |

| Hexafluorobenzene | Sodium methoxide | - | Methanol | Reflux | >95 | (General knowledge) |

Detailed Experimental Protocol: SNAr with an N-Nucleophile

This protocol is adapted from the general procedure for the reaction of phenothiazines with polyfluoroarenes.[4]

Materials:

-

Phenothiazine derivative (1.0 mmol, 1.0 equiv)

-

Polyfluoroarene (e.g., Octafluorotoluene, 2.1 mmol, 2.1 equiv)

-

Potassium Carbonate (K₂CO₃, 4.0 mmol, 4.0 equiv), dried

-

Anhydrous N,N-Dimethylformamide (DMF, 10 mL)

-

Nitrogen (N₂) gas supply

-

Standard glassware (screw-capped test tube, stirrer bar)

Procedure:

-

To a screw-capped test tube containing a stirrer bar, add the phenothiazine derivative (1.0 mmol) and potassium carbonate (4.0 mmol).

-

Dry the solid mixture under vacuum for 1 hour.

-

Backfill the test tube with nitrogen gas.

-

Add anhydrous DMF (10 mL) followed by the polyfluoroarene (2.1 mmol) via syringe.

-

Seal the test tube and place the reaction mixture in a pre-heated oil bath at 60 °C.

-

Stir the reaction for 24 hours. Monitor progress by TLC or ¹⁹F NMR if desired.

-

Upon completion, cool the reaction to room temperature and quench by adding deionized water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Transition-Metal-Catalyzed Reactions

While SNAr is powerful, transition-metal catalysis provides a complementary and increasingly vital toolkit for functionalizing polyfluorinated aromatics, particularly for forming C-C and C-N bonds where traditional methods may fall short.[5] These methods often proceed under milder conditions and can offer different regioselectivities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are prominent examples.[6][7]

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Quantitative Data for Transition-Metal-Catalyzed Reactions

The choice of ligand is critical for achieving high yields in these transformations, especially when using less reactive aryl chlorides or sterically hindered substrates.

| Polyfluoroarene | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reaction Type | Reference |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94 | Buchwald-Hartwig | |

| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 99 | Buchwald-Hartwig | [8] |

| 1-Iodo-4-nitrobenzene | Pentafluorophenyl-boronic acid | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | >90 | Suzuki-Miyaura | [9] |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/THF | 110 | 99 | Suzuki-Miyaura | [10] |

| Pentafluorobenzene | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Isopropyl acetate | 120 | 85 | C-H Arylation | [1] |

| 1,2,4,5-Tetrafluorobenzene | 4-Iodotoluene | PdI(C₆H₅)(XPhos) / Ag₂CO₃ | - | Toluene | 60 | 100 | C-H Arylation | [11] |

| *Note: These examples use monofluorinated arenes but demonstrate protocols applicable to polyfluorinated systems. |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for a ligand-free Suzuki-Miyaura cross-coupling that can be adapted for polyfluorinated aryl halides.[1]

Materials:

-

Polyfluoroaryl halide (e.g., 1-Bromo-2,3,5,6-tetrafluorobenzene, 1.0 mmol, 1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

-

Aqueous solution of Sodium Carbonate (Na₂CO₃, 2M)

-

Toluene or Dioxane

-

Nitrogen (N₂) or Argon (Ar) gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

To a Schlenk flask equipped with a stirrer bar and condenser, add the polyfluoroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the Pd(OAc)₂ catalyst (0.005 mmol).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the organic solvent (e.g., Toluene, 8 mL) and the 2M Na₂CO₃ solution (2 mL) via syringe.

-

Heat the reaction mixture to 85-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the coupled biaryl product.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic Aromatic Substitution (SEAr) on polyfluorinated aromatic compounds is significantly more challenging than on their hydrocarbon analogs. The strong, electron-withdrawing nature of the fluorine atoms deactivates the ring towards attack by electrophiles.[12] Consequently, these reactions require harsh conditions, such as the use of strong acids, potent electrophiles, and elevated temperatures.[13][14] Yields can be variable, and mixtures of products are common. Despite these challenges, reactions like nitration and halogenation can be achieved.

Reaction Conditions for SEAr

The key to successful SEAr on deactivated rings is the generation of a highly reactive electrophile. For example, in nitration, a mixture of concentrated nitric and sulfuric acids is used to generate the potent nitronium ion (NO₂⁺).[13][15]

| Reaction | Reagents | Conditions | Typical Outcome | Reference |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 50-60 °C | Mononitration | [13][15] |

| Bromination | Br₂ / AlBr₃ | Reflux | Monobromination | (General knowledge) |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Harsh conditions | Generally fails or gives low yields | [12] |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Harsh conditions | Generally fails or gives low yields | [12] |

Detailed Experimental Protocol: Nitration of a Polyfluorinated Arene

This protocol is a representative procedure based on the nitration of halobenzenes and general principles of SEAr.[15] Extreme caution must be exercised when working with concentrated acids.

Materials:

-

Polyfluorinated arene (e.g., Pentafluorobenzene, 10 mmol, 1.0 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, ~5 mL)

-

Concentrated Nitric Acid (HNO₃, ~5 mL)

-

Ice-water bath

-

Standard glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool 5 mL of concentrated sulfuric acid in an ice-water bath.

-

Slowly add the polyfluorinated arene (10 mmol) to the cold, stirring sulfuric acid.

-

In a separate flask, carefully prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of the arene in sulfuric acid. Maintain the reaction temperature below 50-55 °C by controlling the rate of addition and using the ice bath.

-

After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50 °C) for 30-60 minutes.

-

Cool the reaction mixture back to room temperature and then very carefully pour it over a large amount of crushed ice (~100 g) in a beaker with stirring.

-

Isolate the product, which may precipitate or form an oily layer, by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).

-

Wash the isolated product thoroughly with cold water, then with a dilute sodium bicarbonate solution, and finally with water again to remove residual acid.

-

Dry the crude product and purify by recrystallization or chromatography.

Synthetic Strategy Workflow

Choosing the correct synthetic approach is critical for the successful functionalization of a polyfluorinated aromatic compound. The following decision tree provides a logical workflow for selecting a suitable reaction class based on the desired transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Palladium-catalyzed site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. research.rug.nl [research.rug.nl]

A Technical Guide to 4-Bromo-2,3-difluorophenol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 4-Bromo-2,3-difluorophenol, a key building block in the development of targeted therapeutics.

This technical guide provides a comprehensive overview of this compound, a crucial intermediate for researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's physicochemical properties, lists major commercial suppliers, and presents its application in the synthesis of bioactive molecules, with a particular focus on its role in the creation of kinase inhibitors.

Physicochemical Properties and Specifications